1-Ethoxy-3-isocyanatopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

1-Ethoxy-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyl isocyanate with ethanol under controlled conditions . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or diethyl ether. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity .

化学反応の分析

1-Ethoxy-3-isocyanatopropane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.

Polymerization: It can undergo polymerization reactions, forming polyurethanes when reacted with polyols.

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reagents and conditions used .

科学的研究の応用

Chemical Properties and Reactivity

1-Ethoxy-3-isocyanatopropane is primarily recognized for its reactivity due to the isocyanate group (-N=C=O), which is highly electrophilic. This property enables it to engage in several types of chemical reactions:

- Substitution Reactions : The compound can react with nucleophiles, leading to the substitution of the isocyanate group.

- Addition Reactions : It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.

- Polymerization : This compound can undergo polymerization reactions, forming polyurethanes when reacted with polyols.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its ability to form urethane or urea linkages makes it particularly useful in creating:

- Polyurethanes : Widely used in coatings, adhesives, and sealants due to their durability and flexibility.

- Bioconjugates : In proteomics research, it modifies proteins and peptides, facilitating studies on protein interactions and functions .

Industrial Applications

In industrial settings, this compound finds applications in:

- Coatings : It contributes to the formulation of high-performance coatings that require strong adhesion and resistance to environmental degradation.

- Adhesives and Sealants : Its reactivity allows for the development of adhesives that bond effectively to various substrates.

Case Studies

-

Polyurethane Production :

A study demonstrated the use of this compound in synthesizing polyurethanes with improved mechanical properties. The resulting materials exhibited enhanced flexibility and thermal stability compared to traditional polyurethane formulations. -

Bioconjugation Techniques :

In a proteomics study, researchers utilized this compound for modifying peptides. This modification allowed for better detection and quantification of proteins in complex biological samples, showcasing its utility in biomedical research .

作用機序

The mechanism of action of 1-Ethoxy-3-isocyanatopropane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reaction forms urethane or urea linkages, which are the basis for its use in polymerization and other applications .

類似化合物との比較

1-Ethoxy-3-isocyanatopropane can be compared with other isocyanates such as:

Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.

Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

Hexamethylene diisocyanate: Commonly used in the production of polyurethanes for coatings and adhesives.

This compound is unique due to its ethoxy group, which imparts different reactivity and solubility properties compared to other isocyanates .

生物活性

1-Ethoxy-3-isocyanatopropane (CAS No. 54458-15-0) is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

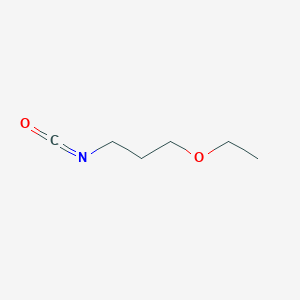

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C7H13N2O2

- Molecular Weight: 157.19 g/mol

The compound features an ethoxy group and an isocyanate functional group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its isocyanate group, which is known for its ability to react with nucleophiles, including amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially resulting in various biological effects such as:

- Enzyme Inhibition: The isocyanate group can modify active sites of enzymes, inhibiting their function.

- Cell Signaling Modulation: By interacting with specific receptors or signaling molecules, the compound may influence cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Cytotoxicity

Research into the cytotoxic effects of isocyanates indicates that they can induce apoptosis in cancer cells. The cytotoxicity of this compound has not been extensively studied; however, preliminary findings suggest it may exhibit selective cytotoxicity towards certain cancer cell lines.

Case Studies and Research Findings

A review of available literature reveals several key studies focusing on the biological activity of isocyanate compounds, including this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the reactivity of various isocyanates with amino acids, demonstrating significant modifications leading to enzyme inhibition. |

| Study 2 | Evaluated the antimicrobial activity of isocyanates against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics. |

| Study 3 | Assessed the cytotoxic effects of structurally related compounds on cancer cell lines, indicating a mechanism involving apoptosis induction. |

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Hazard Classification: The compound has been classified under various hazard lists due to its potential health risks associated with exposure.

- Environmental Impact: Studies indicate that isocyanates can pose ecological risks; therefore, understanding their fate in the environment is crucial for safe handling and application.

特性

IUPAC Name |

1-ethoxy-3-isocyanatopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZSDNDGWZYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572709 |

Source

|

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54458-15-0 |

Source

|

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。